molecular formula C6H8ClNO3 B8649479 4-Chlorobutyl carbonisocyanatidate CAS No. 113576-14-0

4-Chlorobutyl carbonisocyanatidate

Cat. No. B8649479
M. Wt: 177.58 g/mol
InChI Key: KDJGERNBWKXLIM-UHFFFAOYSA-N
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Patent
US04777283

Procedure details

45 5 g of δ-chlorobutyl carbamate were initially introduced as a melt and 63 g of phosgene were passed into the melt at 80° C. within 6 hours. 150 g of chlorobenzene and 0.36 g (=0.4 mol %) of methylstearylformamide were then added and a further 159 g of phosgene were passed into the mixture at 130° C. over a further 16 hours. Excess phosgene was subsequently driven out using nitrogen. 23.7 g of δ-chlorobutyloxycarbonyl isocyanate having a boiling point of 86° to 109° C. at 20 mbar were obtained on subsequent distillation, corresponding to a yield of 44% of theory.
[Compound]
Name
45
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
159 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methylstearylformamide
Quantity
0.36 g
Type
catalyst
Reaction Step Four
Quantity
150 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:9])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][Cl:8])[NH2:2].[C:10](Cl)(Cl)=[O:11]>CCCCCCCCCCCCCCCCCCCNC=O.ClC1C=CC=CC=1>[Cl:8][CH2:7][CH2:6][CH2:5][CH2:4][O:3][C:1]([N:2]=[C:10]=[O:11])=[O:9]

Inputs

Step One
Name
45
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCCCCCl)=O
Name
Quantity
63 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
159 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
methylstearylformamide
Quantity
0.36 g
Type
catalyst
Smiles
CCCCCCCCCCCCCCCCCCCNC=O
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCCCCOC(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.7 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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